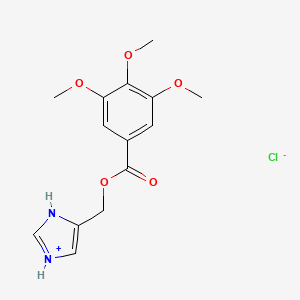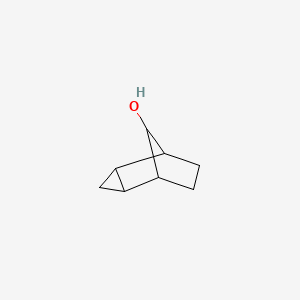
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is a complex organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique tricyclic structure, which includes three interconnected rings. The compound is also known for its stereoisomers, which include exo-syn- and endo-syn- forms .
Métodos De Preparación
The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction followed by various reduction and oxidation steps to achieve the desired stereochemistry . Industrial production methods often involve the use of catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons using reagents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- can be compared with its stereoisomers and other similar compounds:
Similar Compounds: Other tricyclic compounds with similar structures include Tricyclo(3.2.1.02,4)octan-8-ol,acetate,exo-anti- and Tricyclo(3.2.1.02,4)octan-8-ol,acetate,endo-anti-.
These comparisons highlight the uniqueness of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- in terms of its structure and reactivity.
Propiedades
Número CAS |
7076-81-5 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
tricyclo[3.2.1.02,4]octan-8-ol |
InChI |
InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |
Clave InChI |
KKIDVQSXZVWGTL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3CC3C1C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


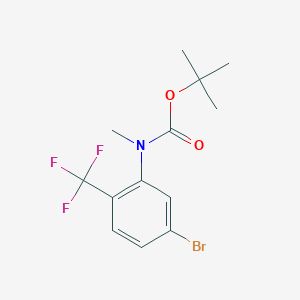
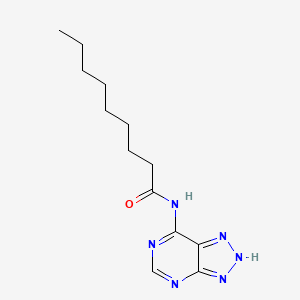
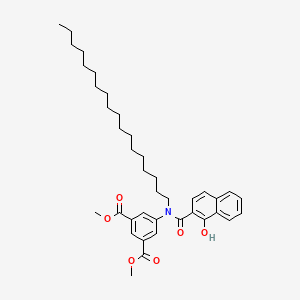
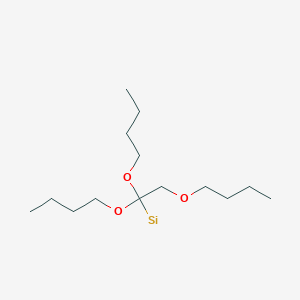
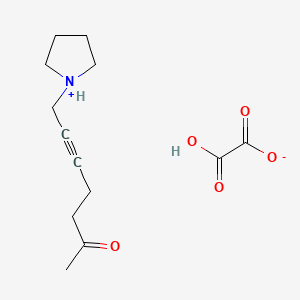
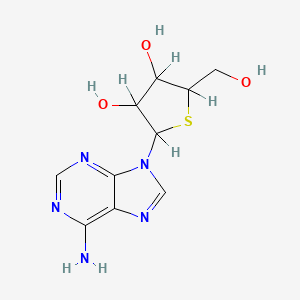
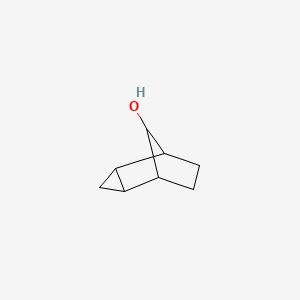
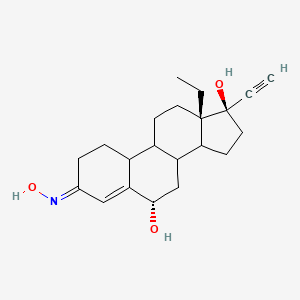
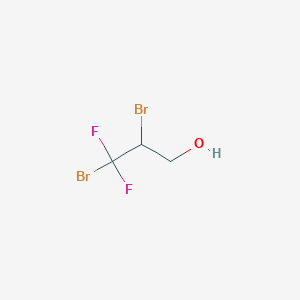
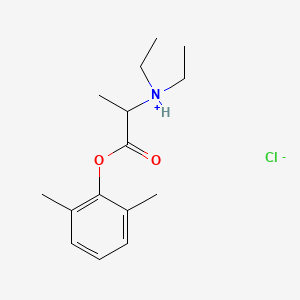

![Sulfamoyl 3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13730734.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
